2'-Deoxy-5-(2-ethoxyethenyl)uridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81726-59-2 |
|---|---|
Molecular Formula |
C13H18N2O6 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
5-(2-ethoxyethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O6/c1-2-20-4-3-8-6-15(13(19)14-12(8)18)11-5-9(17)10(7-16)21-11/h3-4,6,9-11,16-17H,2,5,7H2,1H3,(H,14,18,19)/t9-,10+,11+/m0/s1 |
InChI Key |
WWBCTCSSOADTDB-HBNTYKKESA-N |
Isomeric SMILES |
CCOC=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCOC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Biochemical Interactions and Enzymatic Recognition of 2 Deoxy 5 2 Ethoxyethenyl Uridine
Substrate Properties of 2'-Deoxy-5-(2-ethoxyethenyl)uridine for Intracellular Kinases
The initial and rate-limiting step in the activation of most nucleoside analogues is their phosphorylation to the monophosphate form by intracellular nucleoside kinases. This conversion is critical for their subsequent incorporation into nucleic acids and for exerting any potential biological activity.
Phosphorylation by Nucleoside Kinases in Cellular Extracts
There is currently no specific data available from studies using cellular extracts to detail the phosphorylation of this compound. Generally, the efficiency of phosphorylation for a nucleoside analogue is dependent on the specific kinases present in the cell type and the chemical nature of the substituent at the 5-position of the pyrimidine (B1678525) ring.
Specificity of Viral and Host Thymidine (B127349) Kinases Towards Deoxyuridine Analogues
Viral thymidine kinases (TK), particularly from the herpes simplex virus (HSV), are known to have a broader substrate specificity compared to their human cellular counterparts. This difference is a cornerstone of selective antiviral chemotherapy. Studies on various 5-substituted 2'-deoxyuridines have shown that the nature of the C5-substituent is a critical determinant for recognition by HSV-1 TK. For instance, related compounds such as (E)-5-(2-iodovinyl)-2'-deoxyuridine have been identified as substrates for HSV-1 TK. nih.gov However, specific kinetic data for the phosphorylation of this compound by either viral or host thymidine kinases has not been reported.
Interactions with DNA Polymerases and RNA Polymerases
Following conversion to its triphosphate form, a nucleoside analogue can act as a substrate for DNA and RNA polymerases, leading to its incorporation into nascent nucleic acid strands.
Efficiency of Incorporation into Nascent DNA and RNA Strands in In Vitro Polymerase Assays
No in vitro polymerase assay data is currently available to quantify the efficiency of incorporation of this compound triphosphate into DNA or RNA. For related vinylogous compounds, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate, studies have shown it can substitute for thymidine triphosphate and be incorporated into DNA by E. coli DNA polymerase I. nih.govnih.gov The efficiency of this process is dependent on the specific polymerase and the template-primer structure. nih.gov Without direct experimental evidence, the capacity of this compound to be utilized by various DNA or RNA polymerases remains unknown.
Impact on Polymerase Fidelity and Processivity Following Incorporation
The incorporation of a modified nucleotide can affect the function of a polymerase, potentially altering its fidelity (accuracy of incorporating the correct complementary nucleotide) and processivity (number of nucleotides incorporated in a single binding event). The presence of a bulky substituent at the 5-position could sterically hinder the polymerase or alter the conformation of the DNA duplex, but specific studies on the impact of an incorporated this compound are absent from the literature.
Molecular Docking and Computational Modeling of Enzyme-Substrate Complexes
Molecular docking and computational modeling are powerful tools used to predict and analyze the interactions between a ligand, such as this compound, and its protein target at the atomic level. These methods are instrumental in understanding the basis of substrate specificity and in the rational design of enzyme inhibitors.
While specific molecular docking studies for this compound were not identified in the reviewed literature, the approach has been successfully applied to other 5-substituted 2'-deoxyuridine (B118206) analogs. For instance, computational studies have been used to design and evaluate novel inhibitors of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. acs.orgacs.orgnih.gov These studies involve creating a three-dimensional model of the enzyme's active site and virtually screening how different ligands bind to it.
For a compound like this compound, a typical molecular docking study would involve:
Obtaining the 3D structure of the target enzyme (e.g., thymidine kinase or thymidine phosphorylase) from a protein database.
Generating a 3D model of this compound.
Docking the ligand into the enzyme's active site using specialized software. The program samples various orientations and conformations of the ligand to find the most favorable binding mode.
Scoring the different poses based on factors like binding energy, hydrogen bonds, and hydrophobic interactions.
Cellular and Biological Activities of 2 Deoxy 5 2 Ethoxyethenyl Uridine in Model Systems
Effects on Viral Replication Cycles in In Vitro Cellular Models
Studies on 5-substituted 2'-deoxyuridines, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine, BVdU) and Edoxudine (5-ethyl-2'-deoxyuridine), have established a potent and selective inhibitory effect against certain viruses, particularly those in the Herpesviridae family. The antiviral activity is dependent on the metabolic activation of the compound within the host cell.
The primary antiviral mechanism for this class of compounds is the targeted inhibition of viral DNA synthesis. In herpes simplex virus (HSV)-infected cells, analogues like (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) and Edoxudine have been shown to suppress the replication of the viral genome. drugbank.comnih.gov This inhibition is highly selective for viral DNA. For instance, studies on Edoxudine demonstrated that the compound is incorporated into viral DNA to a much greater extent than into the host cell's DNA. drugbank.com Similarly, IVDU inhibits viral DNA synthesis at concentrations that are 10- to 40-fold lower than those required to interfere with cellular DNA synthesis in uninfected cells. nih.gov
The process begins with the selective phosphorylation of the deoxyuridine analogue by a virus-encoded thymidine (B127349) kinase, an enzyme not present in uninfected cells. drugbank.comnih.gov This initial step is crucial for the compound's selective action. Subsequent phosphorylation by cellular kinases yields the triphosphate form, which is the active antiviral agent. nih.gov This active metabolite then directly competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain by the viral DNA polymerase. drugbank.com The incorporation of these altered nucleosides into the viral genome ultimately disrupts the replication process. drugbank.comnih.gov There is currently limited specific data available regarding the effects of 2'-Deoxy-5-(2-ethoxyethenyl)uridine on viral genome synthesis in insect cell lines.
Beyond direct inhibition of DNA synthesis, some 5-substituted 2'-deoxyuridines can interfere with the post-translational modification of viral proteins, specifically N-linked glycosylation. This process is critical for the proper folding, stability, and function of viral envelope glycoproteins, which are essential for viral assembly and infectivity. researchgate.netplos.org
| Compound | Virus Model | Observed Effect on Glycosylation | Reference |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) | Herpes Simplex Virus type 1 (HSV-1) | Inhibition of N-linked and O-linked oligosaccharide formation on glycoprotein (B1211001) C. | nih.gov |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) | Bovine Herpesvirus 1 (BHV-1) | Partial inhibition of glycoprotein glycosylation, leading to accumulation of immature precursors. | nih.gov |
The active form of 5-substituted 2'-deoxyuridines is the 5'-triphosphate derivative. drugbank.comnih.gov The mechanism of viral enzyme inhibition is centered on the interaction of this triphosphate metabolite with viral DNA polymerase.
Once formed, the triphosphate analogue of compounds like Edoxudine acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate dTTP. drugbank.comnih.gov Studies on various 5-alkenyl-2'-deoxyuridines have demonstrated that their triphosphate forms have a high affinity for the viral DNA polymerase. nih.gov In some cases, the analogue can be incorporated into the viral DNA, leading to a faulty genetic code and termination of the replication chain. patsnap.comnih.gov For other related compounds, such as the 5'-triphosphate of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdUTP), it was found to be a potent inhibitor of not only HSV-1 DNA polymerase but also of terminal deoxynucleotidyltransferase (TdT), a specialized DNA polymerase found in certain lymphoid cells. nih.gov The selectivity of the parent compounds as antiviral agents, however, is primarily attributed to the initial, preferential phosphorylation by the viral thymidine kinase, which effectively concentrates the active metabolite within infected cells. nih.gov
| Enzyme | Inhibitor (Triphosphate Form) | Mechanism of Inhibition | Reference |
| Viral DNA Polymerase | Edoxudine-5'-triphosphate | Competitive inhibitor | drugbank.comnih.gov |
| Viral DNA Polymerase | (E)-5-(propenyl)-2'-dU-5'-triphosphate | High affinity for enzyme | nih.gov |
| HSV-1 DNA Polymerase | (E)-5-(2-bromovinyl)-2'-dU-5'-triphosphate (BVdUTP) | Competitive inhibitor | nih.gov |
| Terminal Deoxynucleotidyltransferase (TdT) | (E)-5-(2-bromovinyl)-2'-dU-5'-triphosphate (BVdUTP) | Competitive inhibitor | nih.gov |
Modulation of Cellular Proliferation and Nucleic Acid Synthesis in In Vitro Systems
While highly selective for viral processes, 5-substituted 2'-deoxyuridines can interact with host cell machinery, particularly at higher concentrations. Their structural similarity to thymidine means they can be recognized by cellular enzymes involved in DNA synthesis and repair.
The incorporation of nucleoside analogues into cellular DNA can perturb normal DNA synthesis. However, the selectivity of compounds like this compound is a key feature of their therapeutic potential. Studies on the analogue (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) showed that it only interfered with cellular DNA synthesis at concentrations significantly higher than those required for its antiviral effects. nih.gov This indicates a favorable therapeutic window where viral replication can be inhibited with minimal impact on the host cell's DNA replication.
The potential for cytotoxicity with 2'-deoxyuridine (B118206) analogues often stems from their incorporation into the host genome, which can trigger DNA damage responses and activate DNA repair pathways. nih.gov The preferential phosphorylation by viral enzymes and higher affinity of the triphosphate metabolites for viral DNA polymerase are crucial mechanisms that limit the perturbation of DNA synthesis in uninfected cultured cells. drugbank.comnih.gov
The incorporation of unnatural nucleosides into DNA can lead to disruptions in the cell cycle. The presence of an analogue in the DNA template can slow down or stall the DNA replication machinery during the S phase. nih.gov This replication stress can trigger DNA damage signaling pathways, which in turn may activate cell cycle checkpoints, leading to an arrest in the S or G2/M phases to allow for DNA repair. nih.govnih.gov If the damage is too extensive, these pathways can ultimately induce apoptosis. nih.govwikipedia.org
For the class of 5-substituted 2'-deoxyuridines, these effects on the cell cycle are generally observed at concentrations much higher than those needed to inhibit viral replication. The selectivity of the compounds for virus-infected cells helps to minimize effects on the cell cycle progression of healthy, uninfected cells in a culture. nih.govnih.gov
Investigation of Metabolic Impact in Non-Human Organismal Models
Analysis of Nucleotide Pool Dynamics in Model Organisms
No studies were found that investigated the effect of This compound on the delicate balance of intracellular nucleotide pools in any model organism. Research in this area would be crucial to understanding if the compound or its metabolites compete with endogenous nucleotides for enzymatic binding sites or allosteric regulation, potentially disrupting DNA replication, repair, or cellular signaling.
Mechanisms of Action Beyond Direct DNA/RNA Incorporation
Potential Interactions with Regulatory Proteins or Pathways
The scientific literature lacks any information on whether This compound or its phosphorylated derivatives interact with regulatory proteins. Such interactions could modulate various cellular pathways independent of its incorporation into nucleic acids.
Induction of Cellular Stress Responses in Experimental Systems
No data has been published regarding the ability of This compound to induce cellular stress responses. Investigations into the activation of pathways such as the DNA damage response, unfolded protein response, or oxidative stress pathways following exposure to this compound have not been reported.
Structure Activity Relationship Sar Investigations of 2 Deoxy 5 2 Ethoxyethenyl Uridine and Its Analogues
Impact of C5-Substituent Modifications on Biological Efficacy and Enzymatic Recognition
The substituent at the C5 position of the pyrimidine (B1678525) ring plays a pivotal role in the antiviral activity of 2'-deoxyuridine (B118206) analogues. The size, shape, and electronic properties of this substituent can significantly impact the compound's ability to be recognized and phosphorylated by viral thymidine (B127349) kinases (TK), a crucial step for their activation.
Comparative Analysis of Ethenyl vs. Ethynyl (B1212043), Hydroxymethyl, or Ethyl Substitutions
The nature of the two-carbon substituent at the C5 position dramatically influences antiviral potency. While direct comparative studies of 2'-Deoxy-5-(2-ethoxyethenyl)uridine against its ethenyl, ethynyl, hydroxymethyl, and ethyl analogues are not extensively detailed in the available literature, broader comparisons of these substituent types on the 2'-deoxyuridine scaffold provide valuable insights.
The presence of a vinyl (ethenyl) group at the C5 position can confer significant antiherpetic activity. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). The related compound, 2'-deoxy-5-vinylcytidine, has also demonstrated notable activity against both HSV-1 and HSV-2, with a 50% inhibitory dose (ID50) of 0.2 µg/mL. nih.gov
In contrast, the saturated ethyl group at the C5 position generally leads to lower, though still significant, antiviral activity. 5-Ethyl-2'-deoxyuridine (EDU) has shown median effective doses of 8.6 µM and 7.8 µM against clinical isolates of HSV-1 and HSV-2, respectively. nih.gov The carbocyclic analogue of EDU also inhibits the replication of HSV-1 and HSV-2. nih.gov
The introduction of an ethynyl group at the C5 position has been a successful strategy in developing antiviral nucleosides. 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) is a known thymidine analogue. nih.gov The carbocyclic analogue of 5-ethynyl-2'-deoxyuridine has been reported to have modest activity against HSV-1 and HSV-2. nih.gov The nature of the substituent on the ethynyl group can further modulate activity, with arylethynyl groups often showing higher potency. nih.gov
The 5-hydroxymethyl group is another key substituent. 5-Hydroxymethyl-2'-deoxyuridine has shown strong inhibitory activity against the replication of HSV-1 and has a good affinity for the HSV-1 encoded pyrimidine deoxyribonucleoside kinase. nih.gov
Table 1: Antiviral Activity of C5-Substituted 2'-Deoxyuridine Analogues
Influence of Alkoxy Chain Length on Molecular Interactions
Stereochemical Determinants of Activity and Selectivity
The stereochemistry of the sugar moiety is a fundamental factor governing the biological activity and selectivity of nucleoside analogues. The natural D-configuration of the 2'-deoxyribose is generally preferred for recognition by both viral and cellular enzymes. However, research into L-nucleoside analogues has revealed surprising and potent antiviral activities with improved safety profiles.
For instance, the L-enantiomer of (E)-5-(2-bromovinyl)-2'-deoxyuridine (L-BVdU) was found to be a selective inhibitor of HSV-1 thymidine kinase, with a Ki of 0.13 µM. nih.gov This L-analogue is efficiently phosphorylated by the viral enzyme to its monophosphate form, a step that is essential for its antiviral action. nih.gov Crucially, L-BVdU does not inhibit human cytosolic thymidine kinase, which contributes to its low cytotoxicity. nih.gov Furthermore, L-nucleoside analogues are often resistant to degradation by cellular enzymes like nucleoside phosphorylases, which can lead to a longer intracellular half-life and sustained antiviral effect. nih.gov This highlights that the stereochemical orientation of the sugar can be exploited to achieve selective antiviral activity while minimizing effects on host cell metabolism.
Role of the 2'-Deoxyribose Moiety in Biological Functionality
The 2'-deoxyribose moiety is not merely a scaffold for the nucleobase but actively participates in the biological function of nucleoside analogues. Its conformation and the presence or absence of specific hydroxyl groups are critical for recognition by and interaction with viral enzymes.
The conformation of the furanose ring, which exists in a dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) puckered forms, is a key determinant of biological activity. nih.gov For many antiherpetic 5-substituted 2'-deoxyuridines, the C2'-endo conformation is favored and is thought to be the bioactive conformation for phosphorylation by herpes virus thymidine kinase. nih.gov The nature of the C5-substituent can influence the conformational equilibrium of the sugar ring. nih.gov
Analytical Methodologies and Research Applications of 2 Deoxy 5 2 Ethoxyethenyl Uridine
Development of Quantitative Assays for Nucleoside Analog Metabolism in Biological Matrices
The development of robust quantitative assays is fundamental to understanding the metabolic fate of any nucleoside analog within a biological system. Such assays are crucial for determining the uptake, phosphorylation, and incorporation of the compound into nucleic acids, as well as its degradation and excretion.
Chromatographic and Spectrometric Techniques for Detection
For analogous compounds like 5-iodo-2'-deoxyuridine, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) absorbance detection has been established as a viable method for quantification in biological matrices such as human serum. nih.govnih.gov In these methods, a reversed-phase column is typically used, and the analytes are eluted using a buffered mobile phase. nih.gov Detection is achieved by monitoring the UV absorbance at a wavelength specific to the compound of interest. nih.gov
However, a detailed search of scientific literature did not yield specific methods that have been developed and validated for the quantitative analysis of 2'-Deoxy-5-(2-ethoxyethenyl)uridine in biological samples. While it can be hypothesized that similar HPLC-UV or more sensitive mass spectrometry-based techniques could be adapted for this purpose, no such applications have been formally documented in the available research.
Application as a Probe for DNA Synthesis and Cellular Proliferation Studies in Research Settings
Nucleoside analogs are invaluable tools for studying DNA synthesis and cell proliferation. By being incorporated into newly synthesized DNA, they can act as a marker for cells undergoing the S-phase of the cell cycle.
Integration into "Click Chemistry" Labeling Strategies (Analogous to EdU)
A closely related and extensively studied nucleoside analog, 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), is widely used in "click chemistry" for detecting DNA synthesis. jenabioscience.comcaymanchem.comfocusbiomolecules.combaseclick.euwikipedia.orgthermofisher.comresearchgate.netstressmarq.comresearchgate.netjenabioscience.com EdU contains a terminal alkyne group that, once incorporated into DNA, can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently labeled azide. thermofisher.comstressmarq.com This method offers a significant advantage over traditional BrdU-based assays as it does not require harsh DNA denaturation steps, thus preserving cellular architecture and epitopes for multiplexed antibody staining. focusbiomolecules.comthermofisher.comnih.gov
While the ethoxyethenyl group of this compound is structurally different from the ethynyl (B1212043) group of EdU, the potential for its application in similar bioorthogonal labeling strategies could be an area of research. However, there is currently no published evidence to suggest that this compound has been successfully integrated into "click chemistry" or other covalent labeling strategies for the detection of DNA synthesis.
Methodological Refinements for In Vitro and Ex Vivo DNA Labeling and Detection
Methodological refinements for DNA labeling often focus on improving sensitivity, reducing cytotoxicity, and simplifying protocols. For EdU, research has explored the use of phosphorylated forms (PEdU) to potentially enhance cell permeability and reduce toxicity. researchgate.net Furthermore, comparisons between EdU and another analog, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), have been conducted to evaluate differential incorporation and cytotoxicity in various cell types and viral infection models. nih.govnih.gov
There is no available research detailing methodological refinements for the use of this compound in either in vitro or ex vivo DNA labeling and detection. Studies on its incorporation efficiency, potential cytotoxicity, and optimal detection methods have not been reported in the scientific literature.
Utilization in Nucleic Acid Structural Biology Research
The incorporation of modified nucleosides into DNA or RNA can provide valuable insights into their structure and dynamics. These analogs can serve as spectroscopic probes to investigate local conformations and interactions within the nucleic acid duplex.
Incorporation for Spectroscopic Probing of DNA/RNA Structure
Modified nucleosides containing fluorescent or otherwise spectroscopically active groups are frequently used to study the structural changes in DNA. tum.de For instance, the incorporation of artificial nucleosides can be used to probe the structural perturbations within a DNA duplex using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. tum.de The goal of such studies is often to understand how the modification affects the local and global structure of the DNA helix. tum.de
A thorough review of the literature indicates that this compound has not been utilized as a spectroscopic probe in nucleic acid structural biology research. There are no published studies detailing its incorporation into DNA or RNA for the purpose of analyzing structural changes or dynamics.
Crystallographic Studies of Modified Nucleic Acids
While crystallographic data for oligonucleotides containing this compound are not available in the public domain, studies on structurally analogous compounds, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine, offer significant understanding of the likely structural impact of a 5-alkenyl substitution on the deoxyuridine moiety within a nucleic acid duplex.
A detailed crystallographic analysis has been performed on the free nucleoside, (E)-5-(2-bromovinyl)-2'-deoxyuridine. nih.govnih.gov This compound serves as a close structural analog to this compound, with a bromine atom replacing the ethoxy group on the vinyl substituent. The study revealed that the modified nucleoside crystallizes in the P2(1) space group with two independent molecules in the asymmetric unit. nih.govnih.gov The conformational features of both molecules were found to be similar to those of the natural nucleoside, thymidine (B127349). nih.govnih.gov
The deoxyribose sugar ring in (E)-5-(2-bromovinyl)-2'-deoxyuridine adopts a C3'-exo pucker, a conformation also observed in thymidine. nih.govnih.gov The orientation of the base relative to the sugar, defined by the glycosidic torsion angle, is in the anti-conformation, which is typical for nucleotides within a standard right-handed DNA helix. nih.govnih.gov A notable feature is a slight out-of-plane bend of the 2-bromovinyl group relative to the pyrimidine (B1678525) base, by about 6 degrees. nih.govnih.gov This deviation allows for the formation of an intramolecular hydrogen bond. nih.govnih.gov
The crystal packing of (E)-5-(2-bromovinyl)-2'-deoxyuridine is characterized by an extensive network of intermolecular hydrogen bonds, creating a complex three-dimensional structure. nih.govnih.gov These interactions are crucial for the stability of the crystal lattice.
While these findings are for the free nucleoside, they provide a strong basis for predicting the behavior of this compound when incorporated into a DNA duplex. It is anticipated that the 5-(2-ethoxyethenyl) group would also adopt a conformation that minimizes steric hindrance within the major groove of the DNA, with the sugar and glycosidic bond torsions remaining in the canonical B-form DNA range. The presence of the ethoxy group may offer different solvation and intermolecular interaction possibilities compared to the bromo-analogue, potentially influencing duplex stability and recognition by enzymes. However, without direct crystallographic evidence of an oligonucleotide containing this compound, these remain well-founded extrapolations.
Crystallographic Data for (E)-5-(2-bromovinyl)-2'-deoxyuridine
| Parameter | Value |
| Compound | (E)-5-(2-bromovinyl)-2'-deoxyuridine |
| Space Group | P2(1) |
| a (Å) | 12.976 |
| b (Å) | 4.800 |
| c (Å) | 20.385 |
| β (deg) | 96.88 |
| Z | 2 |
| Resolution | Not Applicable (Small Molecule) |
| R-factor | 0.053 |
| Sugar Pucker | C3'-exo |
| Glycosidic Torsion | anti |
| Data sourced from Párkányi et al., Nucleic Acids Research, 1983. nih.govnih.gov |
Future Research Directions and Unexplored Avenues for 2 Deoxy 5 2 Ethoxyethenyl Uridine
Exploration of Novel Biochemical Targets Beyond Canonical Nucleic Acid Synthesis
While the primary expectation for a deoxyuridine analog is its interaction with enzymes involved in nucleic acid metabolism, such as DNA polymerases, a crucial area of future research is the exploration of non-canonical biochemical targets. The unique 5-(2-ethoxyethenyl) modification may confer affinity for a variety of other cellular proteins.
Future investigations should systematically screen for interactions with a broader range of enzymes. For instance, many deoxycytidine analogs are known to be deaminated to their corresponding deoxyuridine counterparts, which can then interact with enzymes like thymidylate synthase. nih.gov It would be valuable to determine if 2'-Deoxy-5-(2-ethoxyethenyl)uridine or its potential metabolites interact with enzymes in the pyrimidine (B1678525) salvage pathway or other nucleotide-binding proteins. Deoxyuridine analogs can be converted to their triphosphate forms and subsequently interfere with polymerases. nih.gov
Furthermore, research could explore whether this compound interacts with proteins not directly involved in DNA synthesis. The E2F/DP pathway, for example, has non-canonical functions in processes like DNA damage response and apoptosis, extending beyond simple cell cycle regulation. techscience.com Investigating the effect of this compound on such pathways could reveal novel mechanisms of action. Techniques such as affinity chromatography with the immobilized nucleoside or proteome-wide thermal shift assays could identify previously unknown binding partners, opening new avenues for understanding its biological effects.
Advanced Synthetic Routes for Stereoselective and Cost-Effective Production
The practical application of this compound in research and potentially in therapeutics hinges on the availability of efficient and economical synthetic methods. Current synthetic strategies for modified nucleosides often face challenges in terms of yield, cost, and stereochemical control. elsevierpure.com Future research should focus on developing advanced synthetic routes to address these limitations.
Transition-metal catalyzed cross-coupling reactions, particularly those using palladium, have proven to be powerful tools for modifying nucleosides at the C5 position under mild conditions. nih.govresearchgate.net Research into novel water-soluble palladium catalysts could allow these reactions to be performed directly on unprotected nucleosides in aqueous media, simplifying the process and reducing costs. nih.govmdpi.com The development of a single, highly efficient catalytic system applicable to a broad range of nucleosides would be a significant advancement. nih.gov
Furthermore, exploring stereoselective synthesis methods is critical. The biological activity of nucleoside analogs is highly dependent on their stereochemistry. Techniques such as asymmetric hydrogenation could be adapted to control the stereochemistry of the deoxyribose sugar and any chiral centers in the side chain. acs.org The use of biocatalysis, employing enzymes to perform specific synthetic steps, could also offer a green and highly selective alternative to traditional chemical methods.
| Synthetic Strategy | Potential Advantage | Relevant Precedent |
| Palladium-catalyzed cross-coupling | High efficiency, mild conditions, functional group tolerance. nih.govnih.gov | Synthesis of C5-arylated pyrimidine nucleosides. researchgate.net |
| Water-soluble catalysis | Avoids the need for protecting groups, environmentally friendly. nih.gov | Suzuki-Miyaura coupling of 5-IdU using a [Pd(saccharinate)2(PTA)2] catalyst in water. nih.govmdpi.com |
| Asymmetric hydrogenation | High stereoselectivity for chiral centers. | Stereoselective synthesis of uridine-derived nucleosyl amino acids. acs.org |
| Biocatalysis | High selectivity, environmentally friendly. | Enzymatic modifications of nucleosides. |
Integration into Multi-Omics Approaches for Comprehensive Mechanistic Elucidation
To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-endpoint assays and embrace a systems-level perspective. Future research should integrate this compound into multi-omics workflows, which combine data from genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com
By treating cells or organisms with this compound and subsequently analyzing these different molecular layers, researchers can build a comprehensive picture of its mechanism of action. nih.gov For example, transcriptomics (RNA-seq) could reveal changes in gene expression, proteomics could identify alterations in protein levels and post-translational modifications, and metabolomics could uncover shifts in metabolic pathways. nih.govmdpi.com
This integrated approach can help to:
Identify the primary cellular pathways affected by the compound.
Uncover off-target effects and potential mechanisms of toxicity.
Generate new hypotheses about its mode of action.
Discover biomarkers that predict cellular response to the compound.
Such multi-omics studies, which are increasingly used to understand the complex molecular underpinnings of diseases, can provide a much richer and more nuanced understanding of how this compound perturbs biological systems. nih.govyoutube.com
Theoretical and Computational Chemistry for Predictive Modeling of Interactions and Reactivity
Computational and theoretical chemistry offer powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. Future research in this area can significantly guide and accelerate experimental studies.
Predictive Modeling of Interactions: Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict how this compound interacts with potential protein targets. nih.govnih.gov These models can help to:
Identify the most likely binding sites on enzymes like DNA polymerases or other nucleotide-binding proteins. nih.gov
Predict the binding affinity and specificity of the compound for different targets.
Understand how mutations in a target protein might affect binding. nih.gov
Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of related nucleoside analogs with their biological activity, providing valuable insights for the design of more potent or selective compounds. nih.gov
Predicting Reactivity: Quantum chemistry calculations can be employed to study the electronic structure and reactivity of the this compound molecule. nih.gov This can be particularly useful for:
Predicting the reactivity of the ethoxyethenyl group in potential bioorthogonal reactions.
Understanding the mechanism of any observed metabolic transformations.
Designing new derivatives with tailored chemical properties.
By combining these computational approaches, researchers can build predictive models that can screen virtual libraries of compounds, prioritize experimental work, and provide a deeper understanding of the molecular basis for the activity of this compound. nih.govresearchgate.net
| Computational Approach | Application for this compound | Potential Outcome |
| Molecular Docking | Predicting binding mode in protein active sites. nih.gov | Identification of key interacting amino acid residues. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-protein complex. nih.govresearchgate.net | Understanding binding stability and conformational changes. |
| QSAR Modeling | Correlating structural features with biological activity. nih.gov | Guiding the design of more potent analogs. |
| Quantum Chemistry Calculations | Analyzing electronic structure and reactivity. nih.gov | Predicting reactivity for bioorthogonal labeling and metabolism. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
